2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine
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Overview
Description
2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is a heterocyclic compound that features a brominated imidazo[1,2-a]pyridine core linked to a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine typically involves the cyclization of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes the cyclization and bromination processes . The reaction conditions are generally mild and do not require the presence of a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like TBHP or other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used to study the biological activities of imidazo[1,2-a]pyridine derivatives.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Uniqueness
2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and biological activity compared to other similar compounds. The bromine atom also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C11H12BrN3O |
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Molecular Weight |
282.14 g/mol |
IUPAC Name |
2-(6-bromoimidazo[1,2-a]pyridin-3-yl)morpholine |
InChI |
InChI=1S/C11H12BrN3O/c12-8-1-2-11-14-5-9(15(11)7-8)10-6-13-3-4-16-10/h1-2,5,7,10,13H,3-4,6H2 |
InChI Key |
VNCXYIFYQZMPLY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
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